(2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)boronic acid
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Overview
Description
(2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a fluorine and a methyl substituent. This compound is of interest in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.
Substitution: The fluorine substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium periodate.
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO).
Major Products
Suzuki-Miyaura Cross-Coupling: Biphenyl derivatives.
Oxidation: Phenol derivatives.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
(2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
Biology and Medicine
In biological research, boronic acids are used as enzyme inhibitors and sensors for carbohydrates. The compound’s ability to form reversible covalent bonds with diols makes it useful in the development of diagnostic tools and therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to form covalent bonds with target molecules. In cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium complexes, facilitating the formation of carbon-carbon bonds. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that modulate the activity of enzymes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and methyl substituents, making it less sterically hindered and less electron-withdrawing.
2-Fluorophenylboronic Acid: Similar in structure but lacks the methyl group, affecting its reactivity and steric properties.
2-Fluoro-4-methylphenylboronic Acid: Similar but lacks the biphenyl structure, which influences its overall reactivity and applications.
Uniqueness
(2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific substitution pattern, which provides a balance of electronic and steric effects. This makes it particularly useful in selective cross-coupling reactions and in the development of materials with tailored properties.
Properties
Molecular Formula |
C13H12BFO2 |
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Molecular Weight |
230.04 g/mol |
IUPAC Name |
[3-fluoro-4-(2-methylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H12BFO2/c1-9-4-2-3-5-11(9)12-7-6-10(14(16)17)8-13(12)15/h2-8,16-17H,1H3 |
InChI Key |
BYHIMUSRBJKDEV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=CC=CC=C2C)F)(O)O |
Origin of Product |
United States |
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